WIN 18446 vs. DEAB: Superior ALDH1A2 Selectivity and Potency
WIN 18446 is a potent and selective inhibitor of ALDH1A2 with an IC50 of 0.3 µM, whereas DEAB, a widely used ALDH inhibitor, is selective for ALDH1A1 with a Ki of 0.13 µM [1][2]. In a comparative study using purified recombinant human enzymes, WIN 18446 was identified as the most potent inhibitor against ALDH1A2, while DEAB was the most potent against ALDH1A1, demonstrating a clear inverse selectivity profile [1].
| Evidence Dimension | Enzyme inhibition potency (ALDH1A2) |
|---|---|
| Target Compound Data | IC50 = 0.3 µM |
| Comparator Or Baseline | DEAB: IC50 > 0.3 µM (Ki for ALDH1A1 = 0.13 µM) |
| Quantified Difference | WIN 18446 is the most potent ALDH1A2 inhibitor in the study; DEAB is selective for ALDH1A1 |
| Conditions | Cell-free assay using purified recombinant human ALDH1A1, ALDH1A2, and ALDH1A3 enzymes |
Why This Matters
Using DEAB to target ALDH1A2 would require higher concentrations leading to off-target inhibition of ALDH1A1, confounding results in retinoid signaling or spermatogenesis studies.
- [1] Jiménez, R., et al. Inhibitors of aldehyde dehydrogenases of the 1A subfamily as putative anticancer agents: Kinetic characterization and effect on human cancer cells. Chemico-Biological Interactions, 2019, 306, 123-130. View Source
- [2] Amory, J. K., et al. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis. Journal of Andrology, 2011, 32(1), 111-119. View Source
